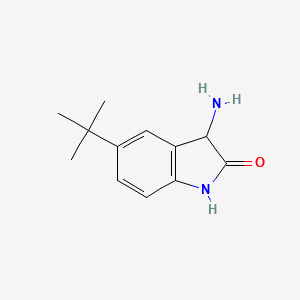

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-amino-5-tert-butyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9/h4-6,10H,13H2,1-3H3,(H,14,15) |

InChI Key |

STNNLJVPSWJPHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydroindoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted indoles, quinones, and reduced indole derivatives, which can have various applications in pharmaceuticals and materials science .

Scientific Research Applications

Pharmacological Applications

1. Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

One of the most notable applications of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is its role as a potentiator of the CFTR protein. CFTR is crucial for chloride ion transport in epithelial cells, and mutations in the CFTR gene lead to cystic fibrosis. Research indicates that compounds like 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one can enhance CFTR function, improving ion flow and potentially alleviating symptoms in cystic fibrosis patients .

2. Neuroprotective Properties

Recent studies have shown that derivatives of 2,3-dihydroindole compounds exhibit neuroprotective effects. Specifically, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one has been linked to antioxidant activity and the ability to modulate melatonin receptors (MT1 and MT2) . These properties suggest potential applications in treating neurodegenerative diseases where oxidative stress is a contributing factor.

1. Binding Affinity to Melatonin Receptors

The compound has been evaluated for its binding affinity to melatonin receptors. Studies indicate that modifications in the structure can enhance its interaction with these receptors, which play a critical role in regulating sleep and circadian rhythms . This makes it a candidate for developing treatments for sleep disorders.

2. Antioxidant Activity

Research has demonstrated that 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one possesses significant antioxidant properties. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases including cancer and cardiovascular disorders .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is crucial for optimizing its efficacy. Modifications at specific positions on the indole ring have been shown to influence biological activity significantly. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituents at position 5 | Enhanced CFTR potentiation |

| Variations at position 3 | Improved binding affinity to melatonin receptors |

| Alterations in the tert-butyl group | Increased antioxidant capacity |

Case Studies

Case Study 1: CFTR Potentiation

In vitro studies demonstrated that 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one significantly increased chloride secretion in human bronchial epithelial cells expressing F508del-CFTR mutation. The compound exhibited an effective concentration (EC50) suggesting its potential as a therapeutic agent for cystic fibrosis .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotection against oxidative stress, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one showed promising results by reducing cell death in neuronal cultures exposed to harmful agents. This suggests its potential use in neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one and its derivatives involves interaction with various molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and purity data for structurally related indol-2-one derivatives:

Key Observations :

- Substituent Effects: Amino vs. Non-polar Groups: The amino group at position 3 (as in the target compound and ) contrasts with methyl or methylene-linked heterocycles (e.g., pyrazolyl in ), which may reduce hydrogen-bonding capacity but improve lipophilicity. tert-Butyl vs.

Contradictions :

- Substituent positioning critically affects activity. For example, 3-amino-5-chloro-indol-2-one lacks reported antiviral or anticancer data, whereas 5-bromo analogs show high potency, underscoring the importance of halogen type and placement.

Biological Activity

3-Amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one (CAS No. 1461706-05-7) is a compound belonging to the indole family, characterized by its unique structure that includes an indole core substituted with an amino group and a tert-butyl group. This compound has garnered attention due to its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is primarily attributed to its interaction with various biomolecules. The compound is known to bind to specific enzymes and receptors, influencing cellular processes through modulation of signaling pathways and gene expression. For instance:

- Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites, leading to altered catalytic activity.

- Gene Regulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.

Biological Activities

The following table summarizes the key biological activities associated with 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one:

Anticancer Activity

In a study exploring the anticancer properties of indole derivatives, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one was tested against various cancer cell lines. Results indicated that the compound effectively induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development as a chemotherapeutic agent.

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 3.90 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating its potential as an effective antimicrobial agent in treating resistant infections .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one indicates that its efficacy varies significantly with dosage. Low doses tend to yield therapeutic benefits without significant toxicity, while higher doses may lead to adverse effects. In animal models, studies suggest that careful dose optimization is crucial for maximizing therapeutic outcomes while minimizing side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one, and how can reaction parameters be optimized?

- Answer: Synthesis typically involves multi-step routes starting with indole derivatives. Key parameters include temperature control (e.g., maintaining 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and reactant stoichiometry. For example, coupling agents such as carbodiimides can enhance amide bond formation efficiency. Optimizing reaction time and purification steps (e.g., column chromatography) improves yield and purity .

Q. How can researchers validate the structural integrity and purity of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one post-synthesis?

- Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., tert-butyl group at C5) via - and -NMR chemical shifts .

- Mass Spectrometry (MS): Verify molecular weight ([M+H]+ peaks) and fragmentation patterns .

- X-ray Crystallography: Resolve spatial arrangements using single-crystal diffraction (e.g., cooling to 90 K to minimize thermal motion artifacts) .

Q. What purification strategies are effective for isolating 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one from reaction mixtures?

- Answer: Recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane gradients) are common. For hygroscopic or unstable intermediates, converting to hydrochloride salts improves crystallinity and stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one be resolved?

- Answer: Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR: Probe dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C vs. −40°C .

- Isotopic Labeling: Use - or -labeled precursors to trace electronic environments .

- Computational Modeling: Compare experimental data with density functional theory (DFT)-predicted spectra .

Q. What computational tools predict the reactivity of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one in novel reactions?

- Answer: Software like Molecular Operating Environment (MOE) models reaction pathways by simulating frontier molecular orbitals (HOMO/LUMO) and transition states. For example, MOE can predict regioselectivity in electrophilic substitutions at the indole ring .

Q. How can researchers design assays to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer:

- Enzyme Inhibition Assays: Measure IC values using fluorogenic substrates (e.g., kinase activity assays) .

- Molecular Docking: Use Protein Data Bank (PDB) structures to simulate binding poses (e.g., targeting ATP-binding pockets) .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (k/k) in real time .

Q. What mechanistic insights explain the compound’s stability under varying pH or oxidative conditions?

- Answer: The tert-butyl group enhances steric protection of the amino moiety, reducing hydrolysis at acidic pH. Stability studies (HPLC monitoring under HO/UV exposure) can identify degradation pathways. Hydrochloride salt forms (e.g., 3-amino-6-hydroxy analog) improve aqueous solubility and shelf life .

Data Contradiction Analysis

Q. How should conflicting results from different synthetic routes (e.g., yield vs. purity trade-offs) be evaluated?

- Answer: Perform comparative analysis using Design of Experiments (DoE):

- Response Surface Methodology (RSM): Optimize parameters (temperature, solvent ratio) to maximize both yield and purity .

- Byproduct Profiling: Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction conditions accordingly .

Q. Why might X-ray crystallography and NMR data suggest different conformations for the same derivative?

- Answer: X-ray structures represent solid-state conformations, while NMR captures solution-state dynamics. For flexible moieties (e.g., the dihydroindole ring), compare crystallographic torsion angles with NMR-derived NOE (Nuclear Overhauser Effect) distances .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.